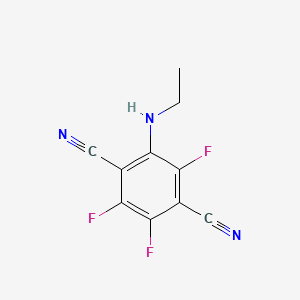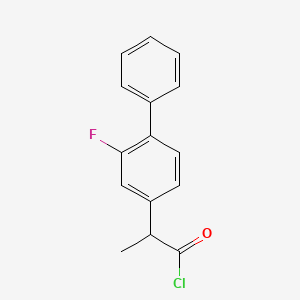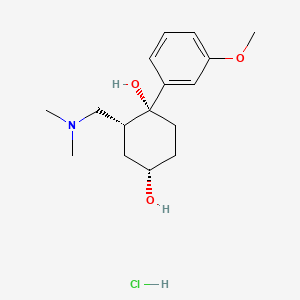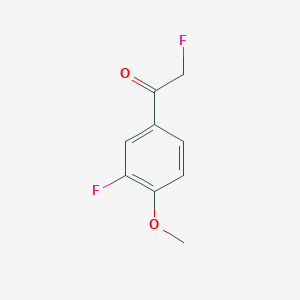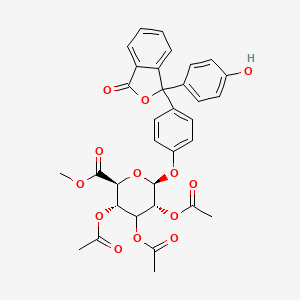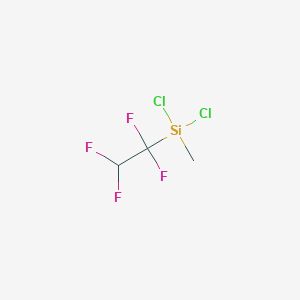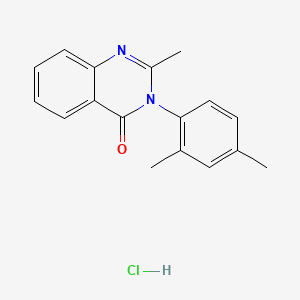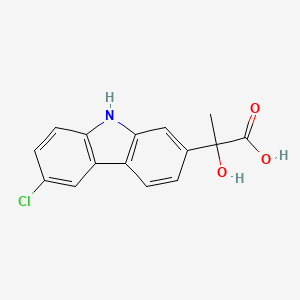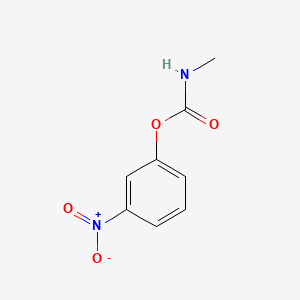
3-Nitrophenyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrophenyl methylcarbamate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of carbamic acid, where the hydrogen atom of the carbamic acid is replaced by a 3-nitrophenyl group and a methyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrophenyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of 3-nitrophenol with methyl isocyanate. The reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. The general reaction scheme is as follows:
3-Nitrophenol+Methyl isocyanate→3-Nitrophenyl methylcarbamate
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrophenyl methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-nitrophenol and methylamine.
Reduction: It can be reduced to 3-aminophenyl methylcarbamate using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 3-Nitrophenol and methylamine.
Reduction: 3-Aminophenyl methylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
3-Nitrophenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in enzyme inhibition studies, particularly those involving acetylcholinesterase.
Medicine: Investigated for its potential use in developing pharmaceuticals with specific biological activities.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests
Mechanism of Action
The primary mechanism of action of 3-nitrophenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in pest control, where it disrupts the nervous system of insects .
Comparison with Similar Compounds
Methyl carbamate: A simpler carbamate with similar inhibitory effects on acetylcholinesterase but less specificity.
Ethyl carbamate: Another carbamate with similar properties but different pharmacokinetics and toxicity profiles.
4-Nitrophenyl methylcarbamate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
Uniqueness: 3-Nitrophenyl methylcarbamate is unique due to its specific substitution pattern, which provides distinct reactivity and biological activity compared to other carbamates. Its nitro group at the 3-position enhances its ability to participate in specific chemical reactions and increases its potency as an enzyme inhibitor .
Properties
CAS No. |
6132-21-4 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(3-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8N2O4/c1-9-8(11)14-7-4-2-3-6(5-7)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
AJJNBMROCIVVSU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
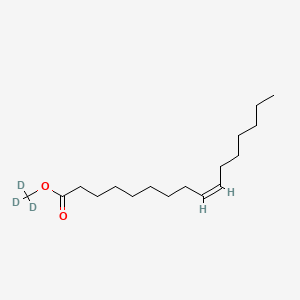
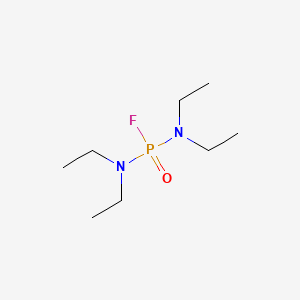
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)

